2-methyl-5-methylidene-1H-pyrimidine-4,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-5-methylidene-1H-pyrimidine-4,6-dione is a heterocyclic compound with a pyrimidine ring structure. This compound is characterized by the presence of two carbonyl groups at positions 4 and 6, and a methylidene group at position 5. It is a derivative of pyrimidine, which is a fundamental structure in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-5-methylidene-1H-pyrimidine-4,6-dione typically involves the condensation of appropriate precursors. One common method involves the reaction of a 2-methylpyrimidine derivative with formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-methyl-5-methylidene-1H-pyrimidine-4,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives with additional functional groups.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, altering the compound’s properties.
Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine derivatives with carboxyl or hydroxyl groups, while substitution reactions can introduce various alkyl or aryl groups .
Scientific Research Applications
2-methyl-5-methylidene-1H-pyrimidine-4,6-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of 2-methyl-5-methylidene-1H-pyrimidine-4,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of carbonyl and methylidene groups allows it to form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-methyl-5-methylidene-1H-pyrimidine-4,6-dione: Unique due to its specific substitution pattern and functional groups.
5-methyl-2,4,6-trioxo-1,3,5-triazine: Similar structure but with different nitrogen positioning and functional groups.
2,4,6-trimethylpyrimidine: Lacks the carbonyl groups present in this compound.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C6H6N2O2 |
---|---|
Molecular Weight |
138.12 g/mol |
IUPAC Name |
2-methyl-5-methylidene-1H-pyrimidine-4,6-dione |
InChI |
InChI=1S/C6H6N2O2/c1-3-5(9)7-4(2)8-6(3)10/h1H2,2H3,(H,7,8,9,10) |
InChI Key |
AWWGJBITIIVZGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=O)C(=C)C(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.